(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers
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Overview
Description
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H13ClO3S. This compound is characterized by the presence of a cyclobutyl ring substituted with an ethoxy group and a methanesulfonyl chloride group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of 3-ethoxycyclobutanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-ethoxycyclobutanol+methanesulfonyl chloride→(3-ethoxycyclobutyl)methanesulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of (3-ethoxycyclobutyl)methanesulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfonyl hydride.
Scientific Research Applications
(3-ethoxycyclobutyl)methanesulfonyl chloride finds applications in various fields due to its unique reactivity:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonamides and sulfonate esters.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the modification of polymers and the preparation of functional materials with specific properties.
Biology: The compound is used in the synthesis of biologically active molecules and probes for biochemical studies.
Mechanism of Action
The mechanism by which (3-ethoxycyclobutyl)methanesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, forming stable sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions.
Ethanesulfonyl chloride: Another sulfonyl chloride with a slightly larger alkyl group.
Cyclobutylmethanesulfonyl chloride: A related compound with a cyclobutyl ring but without the ethoxy group.
Uniqueness
(3-ethoxycyclobutyl)methanesulfonyl chloride is unique due to the presence of both the cyclobutyl ring and the ethoxy group, which can influence its reactivity and the properties of the products formed. The mixture of diastereomers adds another layer of complexity, as different stereoisomers can exhibit different reactivities and selectivities in chemical reactions.
Properties
IUPAC Name |
(3-ethoxycyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-7-3-6(4-7)5-12(8,9)10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYCKCUKUKOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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